(R)-2-Amino-2-(3-bromophenyl)propan-1-ol
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Overview
Description
(2R)-2-amino-2-(3-bromophenyl)propan-1-ol is a chiral compound with a bromine atom attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(3-bromophenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-bromobenzaldehyde.
Aldol Reaction: The 3-bromobenzaldehyde undergoes an aldol reaction with a suitable amine to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield (2R)-2-amino-2-(3-bromophenyl)propan-1-ol.
Industrial Production Methods
In an industrial setting, the production of (2R)-2-amino-2-(3-bromophenyl)propan-1-ol may involve:
Large-Scale Aldol Reaction: Conducting the aldol reaction in large reactors with controlled temperature and pressure.
Efficient Reduction: Using efficient and cost-effective reducing agents to ensure high yield and purity.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-(3-bromophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of alcohols or amines.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2R)-2-amino-2-(3-bromophenyl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-(3-bromophenyl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or material science.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-2-(3-chlorophenyl)propan-1-ol: Similar structure with a chlorine atom instead of bromine.
(2R)-2-amino-2-(3-fluorophenyl)propan-1-ol: Similar structure with a fluorine atom instead of bromine.
(2R)-2-amino-2-(3-iodophenyl)propan-1-ol: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (2R)-2-amino-2-(3-bromophenyl)propan-1-ol imparts unique reactivity and properties compared to its analogs with different halogens. The bromine atom can participate in specific interactions and reactions that are not possible with chlorine, fluorine, or iodine.
Properties
Molecular Formula |
C9H12BrNO |
---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-bromophenyl)propan-1-ol |
InChI |
InChI=1S/C9H12BrNO/c1-9(11,6-12)7-3-2-4-8(10)5-7/h2-5,12H,6,11H2,1H3/t9-/m0/s1 |
InChI Key |
YZTHTUJFBRUOSD-VIFPVBQESA-N |
Isomeric SMILES |
C[C@](CO)(C1=CC(=CC=C1)Br)N |
Canonical SMILES |
CC(CO)(C1=CC(=CC=C1)Br)N |
Origin of Product |
United States |
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